Methyl Z-L-Alaninamide
Overview
Description
Methyl Z-L-Alaninamide is a derivative of the amino acid L-alanine, where a methyl group is attached to the nitrogen atom of the alaninamide moiety. The presence of the methyl group can significantly alter the chemical and physical properties of the compound compared to its parent amino acid.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For instance, the molecular dynamics of L-alaninamide have been studied, revealing the rotational motions of both methyl and amino groups . Additionally, the crystal and molecular structure of a related tin complex with L-alanine shows the tin atom bonding to methyl carbons, suggesting the importance of the methyl group in the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the methyl group. As seen in the study of L-alanine, the methyl group can affect the trajectory path of the molecule in a water droplet, indicating that it could also influence the reactivity of the compound in various environments . The methyl group's electronic effects on the molecule's reactivity can be understood by examining the molecular orbital signatures identified in L-alanine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be impacted by the methyl group. For example, the methyl group's presence in L-alanine affects the molecule's electronic structure, as evidenced by the relaxation in geometry and valence orbitals . The molecular dynamics of solid L-alaninamide, which would be similar to this compound, show that the methyl group's rotational motions are significant at higher temperatures . Additionally, the hydrophobic nature of the methyl group in L-alanine influences its behavior in water, suggesting that this compound would also exhibit hydrophobic characteristics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl Z-L-Alaninamide primarily targets the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of certain signaling pathways.
Mode of Action
It is known to interact with its target enzyme, potentially altering its activity and resulting in changes at the molecular level .
Result of Action
Its interaction with the Chymotrypsin-like elastase family member 1 suggests it may have effects on protein degradation and signal transduction
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action .
properties
IUPAC Name |
benzyl N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(11(15)13-2)14-12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLOMKXQVPOBEP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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